

# zeta-carotene isomerase Z-ISO mechanism

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## Compound Focus: zeta-Carotene

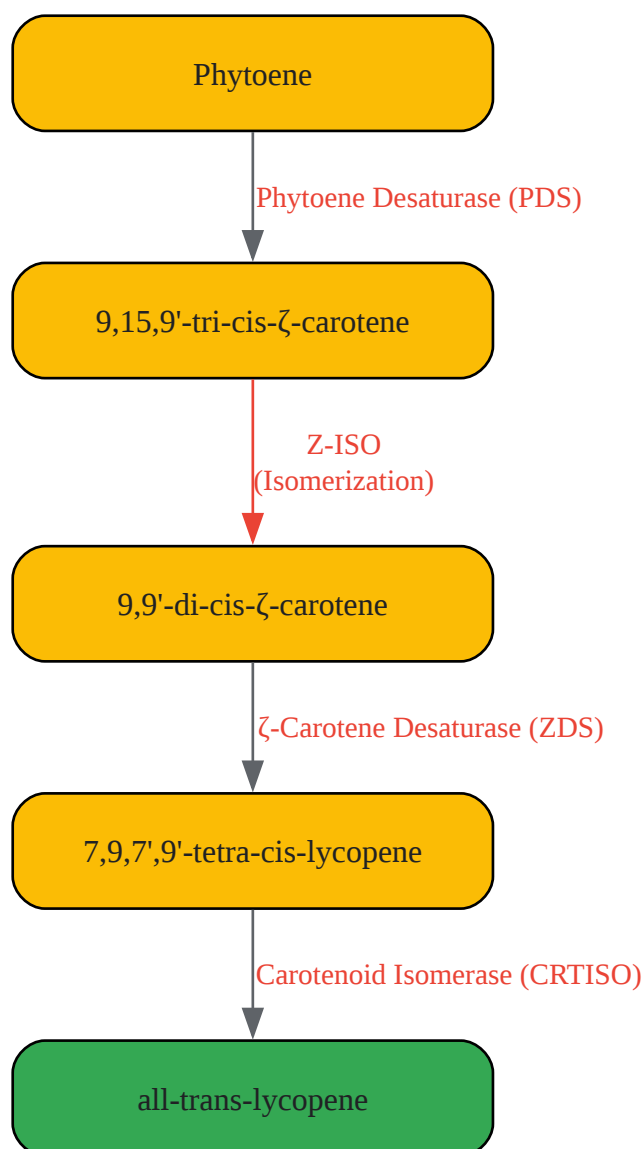
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## Z-ISO's Role in the Carotenoid Pathway

Z-ISO acts at a specific point in the multi-step conversion of the colorless precursor phytoene into colored lycopene [1]. The following diagram illustrates the sequence of desaturation and isomerization steps leading to lycopene, highlighting where Z-ISO acts.



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As the diagram shows, the phytoene desaturase (PDS) produces **9,15,9'-tri-cis-ζ-carotene**, which contains a central 15-15' *cis* double bond [2]. Z-ISO specifically targets this bond, isomerizing it to a *trans* configuration, resulting in **9,9'-di-cis-ζ-carotene**. This product is the necessary substrate for the next enzyme, ζ-carotene desaturase (ZDS) [2] [3]. Without Z-ISO, the pathway stalls, and "mature" carotenoids cannot be synthesized in the absence of light [4].

## The Hme b Redox-Switch Mechanism

The catalytic activity of Z-ISO is post-translationally regulated by the redox state of its heme b cofactor through a unique **ligand-switching mechanism** [2] [3].

- **Inactive State (Oxidized)** : In its oxidized Fe(III) state, the heme iron is coordinated by specific amino acid residues from Z-ISO, holding the enzyme in an inactive conformation [2].
- **Activation (Reduced)** : Under reducing conditions, the heme iron is reduced to Fe(II). This reduction triggers a **switch in the protein-derived ligands** that coordinate the iron. This ligand switch repositions the heme cofactor, inducing a structural change in the enzyme that opens the active site, allowing the substrate to bind and catalysis to proceed [2].
- **Direct Evidence** : The reliance on this redox switch was demonstrated in vitro. Purified Z-ISO protein only catalyzed the isomerization reaction when the system was treated with a reducing agent like dithionite. The enzyme was inactive in its oxidized, as-purified state or when heat-denatured [2].

The spectroscopic signatures of the heme change with its state: the oxidized, inactive form has a maximum absorbance at **426 nm**, while the reduced, active form absorbs maximally at **414–415 nm** [3].

## Key Experimental Models & Protocols

Researchers use both in vivo and in vitro systems to study Z-ISO function. The table below compares these key experimental approaches.

Approach	Description	Key Steps	Readout / Analysis
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| **In Vivo Complementation in *E. coli*\*** | **Engineered *E. coli* produces Z-ISO substrate. Z-ISO gene introduction tests function** [2] [3]. | **1. Transform *E. coli* with genes for *crtE*, *crtB*, and plant *PDS* to accumulate 9,15,9'-tri-*cis*- $\zeta$ -carotene. 2. Introduce Z-ISO gene. 3. Culture and induce expression** [3]. | **Carotenoid extraction and HPLC analysis to detect conversion to 9,9'-di-*cis*- $\zeta$ -carotene** [5] [3]. | | **In Vitro Assay with Purified Components** | Reconstitutes activity using purified Z-ISO and substrate in artificial liposomes [2]. | **1. Purify Z-ISO substrate from engineered *E. coli*. 2. Express and purify recombinant Z-ISO (often as a MBP-fusion). 3. Incorporate substrate into liposomes. 4. Initiate reaction with purified Z-ISO under reducing conditions** [2] [3]. | **HPLC separation and quantification of  $\zeta$ -carotene isomers to confirm enzymatic activity independent of other proteins** [2]. |

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## References

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